REACTION_CXSMILES
|
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[Cl-].COCP(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[F:35][C:36]([F:46])([F:45])[C:37]1[CH:44]=[CH:43]C(C=O)=[CH:39][CH:38]=1>O>[F:35][C:36]([F:46])([F:45])[C:37]1[CH:44]=[CH:43][C:2]([CH:1]=[CH:5][O:4][CH3:3])=[CH:39][CH:38]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COCP(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=O)C=C1)(F)F
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring the mixture at the same temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropwise adding to the reaction solution
|
Type
|
STIRRING
|
Details
|
stirring it at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracting the resulting product with ethyl acetate
|
Type
|
WASH
|
Details
|
washing the organic layer successively with a saturated aqueous solution of sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
purifying the resulting yellow solution
|
Type
|
DISTILLATION
|
Details
|
on silica gel, and distilling the purified substance under reduced pressure by means of Vigoureux tube
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C=COC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 96.5 mmol | |
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |